molecular formula C20H17NO6 B4295553 2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid

2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid

Cat. No.: B4295553
M. Wt: 367.4 g/mol
InChI Key: CJQVDNYZDSSPEY-UHFFFAOYSA-N
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Description

2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid is a complex organic compound featuring a pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid typically involves multi-step organic reactions. One common approach is the condensation of an appropriate phenol derivative with a pyrrole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions in reactors, followed by purification steps such as recrystallization or chromatography. The choice of method depends on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    p-toluenesulfonic acid, sodium hydroxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes at the molecular level.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of functional groups like hydroxyl and acetyl may impart biological activity, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Phenoxyacetic acid: A simpler analog with a phenoxy group attached to acetic acid.

Uniqueness

2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid is unique due to its combination of a pyrrole ring with phenoxy and acetic acid functionalities

Properties

IUPAC Name

2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2H-pyrrol-1-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6/c1-12(22)17-18(13-5-3-2-4-6-13)21(20(26)19(17)25)14-7-9-15(10-8-14)27-11-16(23)24/h2-10,18,25H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQVDNYZDSSPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid
Reactant of Route 2
2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid
Reactant of Route 3
2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid
Reactant of Route 4
2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid
Reactant of Route 5
2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid

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